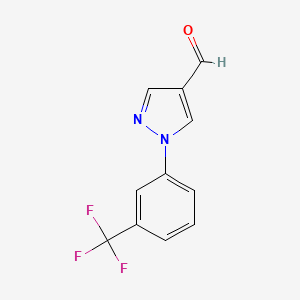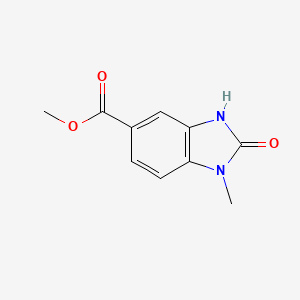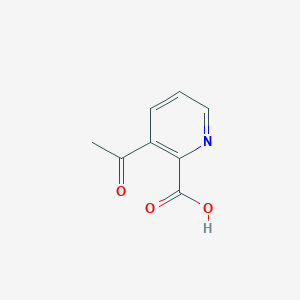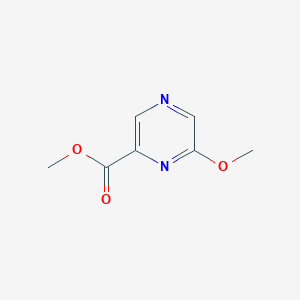
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
“1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a phenyl group at the 3-position and an aldehyde group at the 4-position .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of the corresponding hydrazine with 1,3-diketones or β-keto esters . The trifluoromethyl group can be introduced using various trifluoromethylation reagents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .
Wissenschaftliche Forschungsanwendungen
1. Inhibitors of Vascular Endothelial Growth Factor Receptor This compound is used in the construction of novel terephthalic and isophthalic derivatives as potential type 2 protein kinase inhibitors . These inhibitors are designed to target the inactive conformation of the vascular endothelial growth factor receptor, which is a common approach for cancer treatment .
FDA-Approved Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group, which is part of this compound, is found in many FDA-approved drugs . These drugs have various uses for different diseases and disorders .
Polymeric Layer Deposition
The compound is used in the deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface . This is a promising alternative for molecularly imprinted polymers .
Synthesis of Sucrose Derivatives
The compound is used in the optimization of sucrose 1’-position modification . The filtrate from this process is concentrated and the residue is subjected to silica gel column chromatography to afford colorless oil .
Synthesis of Trifluoromethyl Alkyl Ethers
The compound is used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . This procedure is applicable provided that the alcohol is primary rather than benzylic, secondary or tertiary .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target kinases such as braf and vegfr-2 . These kinases play a crucial role in cell proliferation and survival, making them important targets for therapeutic intervention .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (like braf and vegfr-2) by binding to their active sites, thereby inhibiting their activity . This could lead to a decrease in cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
If it indeed targets braf and vegfr-2, it could affect pathways related to cell proliferation, survival, and angiogenesis . The inhibition of these kinases could disrupt these pathways, leading to decreased tumor growth and progression .
Result of Action
If it indeed inhibits braf and vegfr-2, it could lead to decreased cell proliferation and survival, particularly in cancer cells . This could result in decreased tumor growth and progression .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLRPMATZQLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633225 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
75815-73-5 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)




![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)